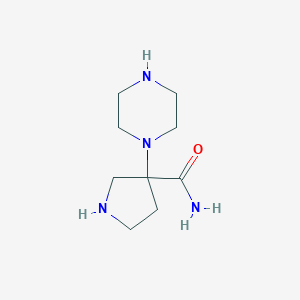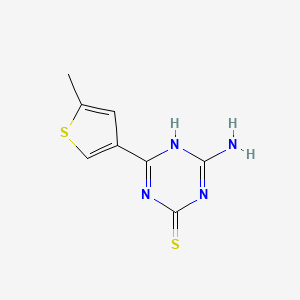
1-(4-Ethylpiperidin-4-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylpiperidin-4-yl)azepane is a nitrogen-containing heterocyclic compound It features a seven-membered azepane ring fused with a piperidine ring, which is substituted with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpiperidin-4-yl)azepane typically involves the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes, which involves the conversion of nitro groups into singlet nitrenes under blue light irradiation. This process occurs at room temperature and transforms a six-membered benzenoid framework into a seven-membered ring system. Subsequent hydrogenolysis provides the azepane structure .
Industrial Production Methods: the general approach involves multistep synthesis starting from commercially available feedstocks, followed by cyclization and elaboration steps such as ring-closing metathesis and reduction .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethylpiperidin-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alkyl halides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated azepane derivatives.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Ethylpiperidin-4-yl)azepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex nitrogen heterocycles.
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for designing bioactive molecules.
Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylpiperidin-4-yl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to fit into specific binding sites, modulating the activity of target proteins and enzymes .
Comparación Con Compuestos Similares
Piperidine: A six-membered nitrogen heterocycle commonly found in pharmaceuticals.
Pyrrolidine: A five-membered nitrogen heterocycle with similar applications in drug discovery.
Azepane: The parent seven-membered nitrogen heterocycle without the ethyl substitution.
Uniqueness: 1-(4-Ethylpiperidin-4-yl)azepane is unique due to its combination of a seven-membered azepane ring with a piperidine ring substituted with an ethyl group. This structural feature provides distinct chemical and biological properties, making it a valuable scaffold for developing new bioactive compounds .
Propiedades
Fórmula molecular |
C13H26N2 |
|---|---|
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
1-(4-ethylpiperidin-4-yl)azepane |
InChI |
InChI=1S/C13H26N2/c1-2-13(7-9-14-10-8-13)15-11-5-3-4-6-12-15/h14H,2-12H2,1H3 |
Clave InChI |
ADXUKIDVHKKLLR-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCNCC1)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride](/img/structure/B13200849.png)
![2-[(4-Tert-butylphenyl)methyl]oxirane](/img/structure/B13200855.png)
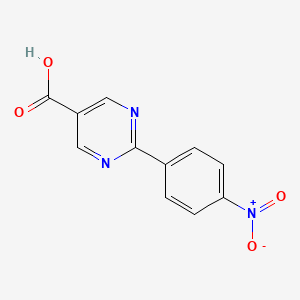
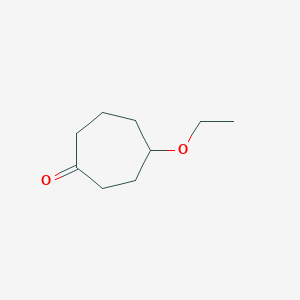
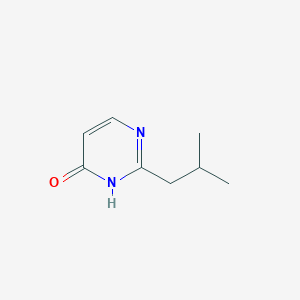
![({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13200881.png)
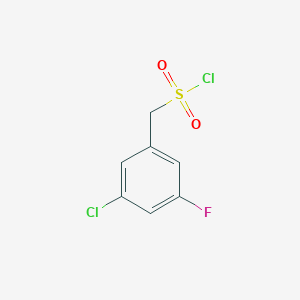

![Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13200902.png)
![7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13200904.png)
